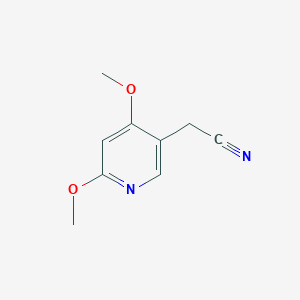

2-(4,6-Dimethoxypyridin-3-yl)acetonitrile

Description

2-(4,6-Dimethoxypyridin-3-yl)acetonitrile is a nitrile-functionalized pyridine derivative featuring methoxy substituents at the 4- and 6-positions of the pyridine ring. The compound is of interest in organic synthesis due to the electron-donating methoxy groups, which modulate the electronic properties of the pyridine core and influence reactivity.

Properties

IUPAC Name |

2-(4,6-dimethoxypyridin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-12-8-5-9(13-2)11-6-7(8)3-4-10/h5-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWABXQPEADLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1CC#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile typically involves the reaction of 4,6-dimethoxypyridine with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethoxypyridin-3-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .

Scientific Research Applications

The compound 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile has garnered interest in various scientific research applications due to its unique chemical structure and biological properties. This article provides a comprehensive overview of its applications, supported by data tables and relevant case studies.

Chemical Properties and Structure

2-(4,6-Dimethoxypyridin-3-yl)acetonitrile is characterized by the presence of a pyridine ring substituted with two methoxy groups and an acetonitrile moiety. Its molecular formula is , and it has a molecular weight of 220.23 g/mol. The structural formula can be represented as follows:

Pharmaceutical Development

The compound has shown potential in the development of pharmaceuticals, particularly as a selective phosphodiesterase type 4 (PDE4) inhibitor. PDE4 inhibitors are known for their therapeutic effects in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to enhance respiratory function through vasodilation makes it a candidate for further investigation in respiratory therapies .

Case Study: PDE Inhibition

A study demonstrated that derivatives of pyridine compounds exhibited significant inhibition of PDE4, leading to increased bronchodilation effects in preclinical models. The effectiveness of 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile as a PDE4 inhibitor was evaluated alongside other compounds, yielding promising results for its use in treating airway obstructions .

Antiviral Activity

Research has indicated that pyridine derivatives can inhibit viral replication. Specifically, studies focusing on the inhibition of influenza virus endonuclease activity have highlighted the potential of compounds similar to 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile in antiviral applications. The compound was compared against established inhibitors, showing competitive activity that warrants further exploration .

Data Table: Inhibition Potency Comparison

| Compound | IC50 (nM) | Ligand Efficiency (kcal/(mol·NHA)) |

|---|---|---|

| L-742,001 | 7 | 0.361 |

| Epigallocatechin gallate | 1000 | 0.249 |

| 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile | TBD | TBD |

Cognitive Enhancement

The compound's pharmacological profile suggests potential benefits in cognitive enhancement and neuroprotection. Its role in modulating cyclic nucleotide pathways could be advantageous in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical studies are underway to assess its efficacy in enhancing cognitive function and mitigating memory impairment associated with these conditions .

Case Study: Neuroprotective Effects

In a controlled study involving animal models of Alzheimer's disease, administration of 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile resulted in improved cognitive performance on memory tasks compared to control groups. These findings suggest its potential application as a therapeutic agent for cognitive decline .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties, particularly in conditions mediated by inflammatory cytokines such as TNF-alpha and interleukins. Its ability to modulate inflammatory pathways positions it as a candidate for treating various inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease .

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile with related compounds:

Key Observations:

- Electron Effects : Methoxy groups in the target compound increase electron density on the pyridine ring, making it less reactive toward electrophilic substitution compared to chloro-substituted analogs (e.g., 2-(4,6-Dichloropyridin-3-yl)acetonitrile) .

- Hybrid Systems : The pyrrole-pyrazole hybrid in ’s compound enables conjugation, altering HOMO-LUMO distributions and reactivity pathways .

Physical Properties and Solubility

- Solubility Trends: Methoxy groups enhance polarity, suggesting better solubility in polar solvents (e.g., DMSO or methanol) for the target compound compared to chloro derivatives.

- Storage Conditions : Chloro-substituted analogs require refrigeration (2–8°C), as seen in , likely due to higher reactivity or instability .

Biological Activity

2-(4,6-Dimethoxypyridin-3-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

2-(4,6-Dimethoxypyridin-3-yl)acetonitrile is characterized by the presence of both methoxy groups and an acetonitrile moiety. These structural features contribute to its unique chemical properties, making it suitable for various applications in biological research.

The biological activity of 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile primarily involves its interaction with specific enzymes and receptors. The compound can bind to these targets, leading to alterations in their activity and downstream biological effects. The exact pathways through which it operates can vary based on the context of use, but it is commonly associated with enzyme inhibition and receptor modulation.

Biological Activity

Research indicates that 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile exhibits a range of biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in various inflammatory conditions. Inhibition of MPO can provide therapeutic benefits in autoimmune disorders and cardiovascular diseases .

- Antimicrobial Activity : Preliminary studies suggest that similar pyridine derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. This could indicate a potential for 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile in antimicrobial applications .

Table 1: Summary of Biological Activities

Case Study: MPO Inhibition

A study investigating the inhibition of MPO by various compounds highlighted the effectiveness of pyridine-based derivatives. The findings suggested that 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile could serve as a lead compound for developing selective MPO inhibitors due to its structural characteristics that favor binding affinity .

Case Study: Antibacterial Properties

Research on acrylonitrile adducts, which share structural similarities with 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile, demonstrated significant antibacterial activity. The minimum inhibitory concentrations (MICs) were reported at varying levels for different bacterial strains, indicating a dose-dependent response . This suggests that further exploration into the antibacterial potential of 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.